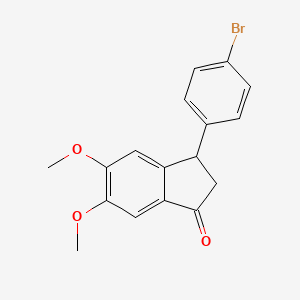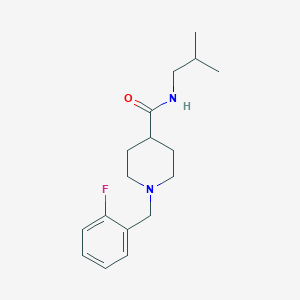
N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea, also known as CMPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazinylurea derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In
作用机制
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea is not fully understood, but it is believed to involve inhibition of protein kinases. Specifically, N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases and glycogen synthase kinase-3. These kinases play important roles in various cellular processes, including cell cycle regulation and glycogen metabolism. By inhibiting these kinases, N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea may disrupt these processes and lead to the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea can induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. Additionally, N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea has been shown to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus. This antiviral activity may be due to the inhibition of viral protein kinases, which are required for viral replication. Finally, N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea has been shown to have anti-inflammatory effects in animal models, although the exact mechanism of action is not fully understood.
实验室实验的优点和局限性
One advantage of using N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. Additionally, N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea has been extensively studied, and there is a large body of literature on its biological effects and mechanism of action. However, one limitation of using N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.
未来方向
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea. One area of interest is the development of more potent analogs of N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea with improved antitumor or antiviral activity. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea and its effects on various cellular processes. Finally, there is potential for the use of N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea as a tool for studying the role of protein kinases in various diseases and cellular processes.
合成方法
The synthesis of N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea involves the reaction of 3-chloro-2-methylphenyl isocyanate with 2-pyrazinylamine. This reaction is typically carried out in an organic solvent such as dichloromethane or ethyl acetate, and the resulting product is purified using column chromatography. The yield of N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea can vary depending on the specific reaction conditions, but typically ranges from 50-70%.
科学研究应用
N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its antitumor activity, as studies have shown that N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea has been shown to have antiviral activity against several viruses, including HIV-1 and hepatitis C virus. Other potential applications of N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea include its use as an anti-inflammatory agent and as a tool for studying the role of protein kinases in various cellular processes.
属性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-pyrazin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c1-8-9(13)3-2-4-10(8)16-12(18)17-11-7-14-5-6-15-11/h2-7H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQNZCOABXITQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4934810.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934816.png)
![5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934819.png)
![3-(2-fluorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934823.png)
![3,5-dichloro-4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4934836.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4934850.png)
![4-isopropoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4934852.png)
![1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol](/img/structure/B4934854.png)

![4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4934860.png)
![N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4934867.png)
![N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4934874.png)